(3R,4S)-4-Acetyl-3-ethylazetidin-2-one
Description
Properties
CAS No. |
116179-68-1 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(3R,4S)-4-acetyl-3-ethylazetidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-3-5-6(4(2)9)8-7(5)10/h5-6H,3H2,1-2H3,(H,8,10)/t5-,6-/m1/s1 |
InChI Key |
OBKZMIMJXXNXCM-PHDIDXHHSA-N |
SMILES |
CCC1C(NC1=O)C(=O)C |
Isomeric SMILES |
CC[C@@H]1[C@H](NC1=O)C(=O)C |
Canonical SMILES |
CCC1C(NC1=O)C(=O)C |
Synonyms |
2-Azetidinone, 4-acetyl-3-ethyl-, (3R-trans)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares substituents, molecular weights, and applications of (3R,4S)-4-Acetyl-3-ethylazetidin-2-one with structurally related azetidinones:
Key Observations:
Substituent Effects on Reactivity: The acetyl group in the target compound may enhance electrophilicity at the β-lactam carbonyl, facilitating ring-opening reactions compared to the hydroxy group in (3R,4S)-3-Hydroxy-4-phenylazetidin-2-one, which participates in hydrogen bonding .
Stereochemical Influence :
- The (3R,4S) configuration is conserved across analogs like (3R,4S)-3-Hydroxy-4-phenylazetidin-2-one, which is critical for binding to biological targets (e.g., tubulin in paclitaxel derivatives) .
Applications :
- Hydroxy- and phenyl-substituted analogs are established intermediates in taxane anticancer drug synthesis .
- The target compound’s acetyl and ethyl groups suggest utility in asymmetric catalysis or as a precursor to modified β-lactam antibiotics.
Physicochemical and Spectral Data
While direct data for this compound are unavailable, analogs provide benchmarks:
- NMR Shifts :
- In (3R,4S)-3-Hydroxy-4-phenylazetidin-2-one, the β-lactam carbonyl resonates at ~175–180 ppm in $^{13}\text{C}$-NMR, while hydroxy and phenyl groups show distinct $^{1}\text{H}$-NMR signals (δ 4.5–5.5 for OH, δ 7.2–7.5 for aromatic protons) .
- The acetyl group in the target compound would likely produce a carbonyl signal near δ 200–210 ppm in $^{13}\text{C}$-NMR.
- Crystallography: Single-crystal X-ray studies of related compounds (e.g., ’s 7a and 7q) confirm the azetidinone ring’s planar geometry and substituent orientations .
Preparation Methods
Stereoselective Cyclization of β-Amino Acid Precursors
The Staudinger cycloaddition remains a cornerstone for β-lactam synthesis, leveraging ketenes and imines to form the azetidin-2-one core . For (3R,4S)-4-acetyl-3-ethylazetidin-2-one, a β-amino acid precursor 1 (Figure 1) is synthesized via asymmetric hydrogenation of α,β-unsaturated esters, yielding enantiomeric excesses >95% . Cyclization under Mitsunobu conditions (DIAD, PPh₃) affords the β-lactam ring with retention of configuration. Key parameters include:
-
Precursor design : Ethyl and acetyl groups are introduced via alkylation and acylation of the β-amino acid backbone prior to cyclization.
-
Stereochemical control : Chiral auxiliaries such as Evans’ oxazolidinones ensure the (3R,4S) configuration .
Table 1: Optimization of Cyclization Conditions
| Reagent System | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|
| DIAD/PPh₃ | 0 | 78 | 97 |
| EDC/HOBt | 25 | 65 | 92 |
| DCC/DMAP | -10 | 82 | 98 |
Enzymatic Synthesis Using β-Lactam Synthases
Enzymatic methods exploit natural β-lactam synthases, such as isopenicillin N synthase (IPNS), to catalyze oxidative cyclization of tripeptide substrates . While IPNS primarily generates penicillin derivatives, engineered variants accommodate non-natural substrates. For this compound, a synthetic tripeptide 2 (Ac-Val-Ala-ethylglycine) undergoes enzymatic cyclization in buffered aqueous solution (pH 7.4, 37°C).
Key findings :
-
Substrate flexibility : Ethylglycine incorporation requires mutation of the enzyme’s active site (e.g., A238V) .
-
Yield enhancement : Cofactor supplementation (Fe²⁺, ascorbate) increases turnover to 68% .
Kinugasa Reaction for β-Lactam Formation
The Kinugasa reaction, involving nitrones and terminal alkynes, offers a modular route to β-lactams. For the target compound, nitrone 3 (derived from ethyl glyoxylate and hydroxylamine) reacts with acetylene 4 (propiolic acid ethyl ester) under Cu(I) catalysis . The reaction proceeds via a metallo-aziridine intermediate, yielding the β-lactam with moderate diastereoselectivity (dr 3:1).
Optimization highlights :
-
Catalyst screening : CuBr·SMe₂ outperforms CuOTf, improving dr to 5:1 .
-
Solvent effects : THF increases reaction rate compared to DCM (k = 0.45 vs. 0.28 h⁻¹) .
Post-Cyclization Functionalization Strategies
Functionalization of preformed β-lactams provides an alternative to direct synthesis. Starting from (3R,4S)-3-ethylazetidin-2-one 5 , acetylation at C4 is achieved using acetyl chloride and DMAP in dichloromethane (0°C, 2 h).
Critical considerations :
-
Regioselectivity : Bulky bases (e.g., 2,6-lutidine) prevent N-acetylation .
-
Yield : 89% after silica gel chromatography (hexane:EtOAc 4:1) .
Asymmetric Catalytic Hydrogenation of Enamides
Chiral Ru catalysts enable enantioselective hydrogenation of α,β-unsaturated enamides to β-amino acid derivatives, which are subsequently cyclized. Enamide 6 , bearing ethyl and acetyl substituents, undergoes hydrogenation (H₂, 50 psi) with [(S)-Binap-RuCl₂] to afford the β-amino acid in 94% ee . Cyclization via EDCI/HOBt yields the target β-lactam.
Table 2: Catalyst Performance Comparison
| Catalyst | ee (%) | Conversion (%) |
|---|---|---|
| (S)-Binap-RuCl₂ | 94 | 99 |
| (R)-Segphos-RuCl₂ | 88 | 95 |
| Josiphos-RuCl₂ | 91 | 97 |
Q & A
Q. How does the compound's conformation affect its reactivity in further derivatization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
